Methyltriphenylphosphonium bromide

Übersicht

Beschreibung

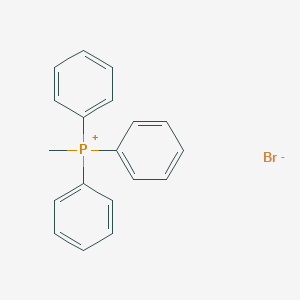

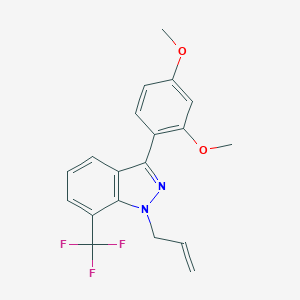

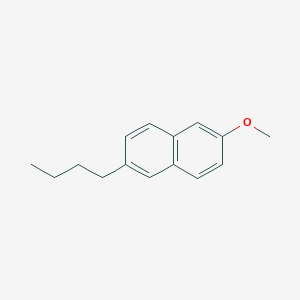

Methyltriphenylphosphonium bromide is an organophosphorus compound with the formula [(C6H5)3PCH3]Br . It is the bromide salt of a phosphonium cation and is a white salt that is soluble in polar organic solvents . It is a lipophilic molecule used to deliver molecules to specific cell components .

Synthesis Analysis

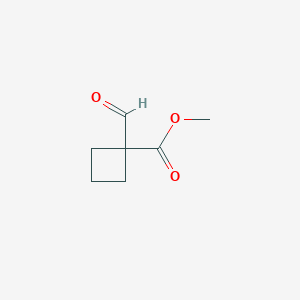

Methyltriphenylphosphonium bromide is produced by treating triphenylphosphine with methyl bromide . The reaction is as follows: Ph3P + CH3Br → Ph3PCH3Br .Molecular Structure Analysis

The molecular formula of Methyltriphenylphosphonium bromide is C19H18BrP . The average mass is 357.224 Da and the monoisotopic mass is 356.032928 Da .Chemical Reactions Analysis

Methyltriphenylphosphonium bromide is used for methylenation through the Wittig reaction . It is utilized in the synthesis of an enyne and 9-isopropenyl-phenanthrene by using sodium amide as a reagent .Physical And Chemical Properties Analysis

Methyltriphenylphosphonium bromide is a white powder . It has a melting point of 230-234 °C . It is soluble in polar organic solvents and has a molar mass of 357.224 g/mol .Wissenschaftliche Forschungsanwendungen

Catalyst in Chemical Reactions

MTBBP is widely used as a catalyst in various chemical reactions . It plays a crucial role in the synthesis of pharmaceutical intermediates, herbicides, and agrochemicals .

Precursor for Synthesis

MTBBP serves as a precursor for the synthesis of various phosphonium salts and phosphine ligands . These compounds have a wide range of applications in chemical research and industry.

Methylenation through Wittig Reaction

MTBBP is used for methylenation through the Wittig reaction . This reaction is a common method in organic chemistry for the synthesis of alkenes from aldehydes or ketones.

Synthesis of Enyne and 9-Isopropenyl-Phenanthrene

MTBBP is utilized in the synthesis of an enyne and 9-isopropenyl-phenanthrene using sodium amide as a reagent . These compounds have potential applications in the development of new materials and pharmaceuticals.

Delivery of Molecules to Specific Cell Components

As a lipophilic molecule, MTBBP is used to deliver molecules to specific cell components . This property makes it useful in biological research and drug delivery systems.

Preparation of Hierarchical ZSM-5 Zeolite

MTBBP is used as a zeolite growth modifier in the synthesis of hierarchical ZSM-5 zeolite . The resulting nano-sized hierarchical ZSM-5 zeolite with a “rice crust” morphology feature demonstrates better catalytic performance than other disinfect candidates .

Propane Aromatization

The as-synthesized hierarchical zeolite, loaded with Zn and utilizing MTBBP, is used in the propane aromatization reaction . This reaction displayed a prolonged lifetime and an enhanced total turnover number that is four folds of the traditional one .

Wirkmechanismus

Target of Action

Methyltriphenylphosphonium bromide is an organophosphorus compound . It is primarily targeted to mitochondria . The mitochondria play a crucial role in energy production within cells, and they are also involved in regulating cell death .

Mode of Action

Methyltriphenylphosphonium bromide is a lipophilic molecule that can deliver molecules to specific cell components . It is used to create mitochondrial-targeted antioxidants that selectively block mitochondrial oxidative damage and prevent some types of cell death . These antioxidants are ubiquinone and tocopherol derivatives and are targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation .

Biochemical Pathways

Methyltriphenylphosphonium bromide is used for methylenation through the Wittig reaction . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes . This compound is also utilized in the synthesis of an enyne and 9-isopropenyl-phenanthrene .

Pharmacokinetics

Its lipophilic nature suggests that it may have good cell permeability .

Result of Action

The result of Methyltriphenylphosphonium bromide’s action is the prevention of some types of cell death by blocking mitochondrial oxidative damage . This is achieved through the delivery of antioxidants to the mitochondria .

Action Environment

The action environment of Methyltriphenylphosphonium bromide is primarily within the cell, specifically targeting the mitochondria . The efficacy and stability of this compound could be influenced by various environmental factors within the cell, such as pH, temperature, and the presence of other molecules.

Safety and Hazards

Methyltriphenylphosphonium bromide is harmful if swallowed and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Methyltriphenylphosphonium bromide is widely used for methylenation via the Wittig reaction . It has been employed recently in a synthesis of an enyne which, via ring closing metathesis, provided a benzazepine ring system . This suggests that it has potential for further applications in organic synthesis.

Eigenschaften

IUPAC Name |

methyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEFCHWGJNHZNT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15912-74-0 (Parent) | |

| Record name | Methyltriphenyliphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883580 | |

| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methyltriphenylphosphonium bromide | |

CAS RN |

1779-49-3 | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenyliphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIPHENYLIPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2UZ3E9EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of Methyltriphenylphosphonium bromide is C25H22BrP and its molecular weight is 433.31 g/mol.

A: While specific spectroscopic data is not provided in the abstracts, common characterization techniques like Fourier transform infrared spectroscopy (FTIR) [] and nuclear magnetic resonance (NMR) [, ] are mentioned as methods used in the research involving this compound. These techniques help identify functional groups and elucidate the structure of the compound and its derivatives.

A: Methyltriphenylphosphonium bromide is a key reagent in the Wittig reaction, facilitating the synthesis of alkenes from ketones or aldehydes. [, , , , , ] This reaction is widely used in organic synthesis to form carbon-carbon double bonds, enabling the preparation of complex molecules.

A: In a study focused on the synthesis of p-Mentha-1,3,8-triene, Methyltriphenylphosphonium bromide was reacted with a ketone derivative under Wittig conditions. [] This reaction successfully yielded the desired triene product, highlighting the compound's effectiveness in forming carbon-carbon double bonds.

A: Research indicates that Methyltriphenylphosphonium bromide can decompose to form methylenetriphenylphosphorane in the presence of a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). [] This generated ylide can then participate in Wittig reactions, offering an alternative route for alkene synthesis.

A: Methyltriphenylphosphonium bromide functions as a hydrogen bond acceptor (HBA) in the formation of deep eutectic solvents (DES). [, , , , , , , , , ] It is often combined with hydrogen bond donors (HBD) like ethylene glycol, glycerol, or polyethylene glycol.

ANone: DES incorporating Methyltriphenylphosphonium bromide have shown promising results in various applications, including:

- Biofuel purification: This type of DES effectively removes glycerol from biodiesel. []

- Natural gas sweetening: These DESs show potential for removing CO2 and H2S from natural gas. [, ]

- Extraction of sulfur compounds: These DESs can selectively extract sulfur-containing compounds like thiophene from fuels. [, ]

- Dissolving metal oxides: DESs based on Methyltriphenylphosphonium bromide and p-toluenesulfonic acid monohydrate can solubilize various metal oxides. []

A: Yes, computational techniques like Quantum Chemical Calculations using HyperChem software [] and COSMO-RS modeling [, , ] have been employed to investigate the formation mechanisms, interactions, and properties of Methyltriphenylphosphonium bromide-based DES. These studies aid in understanding the structural features and molecular interactions contributing to the DES properties and their efficacy in different applications.

A: Molecular dynamics (MD) simulations were employed to study the extraction of quinoline from heptane using a DES composed of Methyltriphenylphosphonium bromide and ethylene glycol. [] The simulations revealed favorable interactions between the methyltriphenylphosphonium cation and quinoline, contributing to the DES's high selectivity for quinoline extraction.

ANone: Researchers employ various analytical techniques to characterize and study Methyltriphenylphosphonium bromide and its applications. These techniques include:

- Chromatographic methods: Gas chromatography-mass spectrometry (GC-MS) [] is used to analyze the products of reactions involving Methyltriphenylphosphonium bromide.

- Spectroscopic methods: FTIR [] and NMR [, ] are used to analyze the structure and interactions of Methyltriphenylphosphonium bromide and its derivatives.

- Electrochemical methods: Cyclic voltammetry and chronoamperometry are employed to investigate the electrochemical behavior of Methyltriphenylphosphonium bromide-based systems. []

A: While Methyltriphenylphosphonium bromide offers unique properties as a HBA in DES formation, other quaternary ammonium or phosphonium salts can be considered as potential alternatives. [] The choice of the most suitable salt depends on the specific application and the desired properties of the DES. For instance, tetrabutylammonium bromide [, ] and choline chloride [, ] are commonly studied alternatives for various separation and extraction processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)

![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)